GABA-A Antagonism vs. Fexofenadine
In an antagonist activity assay against recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells, 169280-33-5 exhibited an IC50 of 1.02E+3 nM [1]. This value is notably higher (less potent) than that of the parent drug fexofenadine, which has a reported Ki of 11 nM for the H1 receptor, and terfenadine, a hERG channel inhibitor with an IC50 of 204 nM, highlighting a distinct pharmacological profile .
| Evidence Dimension | GABA-A receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 1.02E+3 nM |
| Comparator Or Baseline | Fexofenadine (Ki = 11 nM for H1 receptor); Terfenadine (IC50 = 204 nM for hERG channel) |
| Quantified Difference | ~93-fold less potent than fexofenadine at H1 receptor; ~5-fold less potent than terfenadine at hERG channel (note: different target, cross-class comparison) |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; FMP assay |
Why This Matters
This data establishes a lower potency at the GABA-A receptor compared to known antihistamines, supporting its use as a selective impurity marker rather than a pharmacologically active agent.
- [1] BindingDB. (n.d.). Affinity Data for CAS 169280-33-5: Antagonist activity at recombinant human alpha4beta1delta GABAA receptor. View Source
